N-(1-methylpyrazol-4-yl)-3-(oxan-4-yloxy)propanamide
Description
N-(1-methylpyrazol-4-yl)-3-(oxan-4-yloxy)propanamide is a synthetic organic compound that belongs to the class of amides. This compound features a pyrazole ring substituted with a methyl group at the 1-position and an oxane (tetrahydropyran) ring connected via an ether linkage to a propanamide moiety. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.
Properties
IUPAC Name |
N-(1-methylpyrazol-4-yl)-3-(oxan-4-yloxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3/c1-15-9-10(8-13-15)14-12(16)4-7-18-11-2-5-17-6-3-11/h8-9,11H,2-7H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBPIXNKYRACQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)CCOC2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methylpyrazol-4-yl)-3-(oxan-4-yloxy)propanamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds.
Methylation: The pyrazole ring is then methylated at the 1-position using methylating agents such as methyl iodide.
Ether formation: The oxane ring is introduced via an etherification reaction, where a suitable alcohol derivative of oxane is reacted with a halogenated propanamide precursor.
Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This may include the use of catalysts, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(1-methylpyrazol-4-yl)-3-(oxan-4-yloxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazole or oxane rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: Potential therapeutic applications, including as a lead compound for drug development.
Industry: Used in the development of new materials or as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of N-(1-methylpyrazol-4-yl)-3-(oxan-4-yloxy)propanamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(1-methylpyrazol-4-yl)-3-(oxan-4-yloxy)butanamide: Similar structure with a butanamide moiety.
N-(1-methylpyrazol-4-yl)-3-(oxan-4-yloxy)ethanamide: Similar structure with an ethanamide moiety.
Uniqueness
N-(1-methylpyrazol-4-yl)-3-(oxan-4-yloxy)propanamide is unique due to its specific combination of functional groups and ring systems, which may confer distinct chemical and biological properties compared to its analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
